N-(pent-4-enyl)cyclopropanamine

Monoamine oxidase Mechanism-based inactivation Irreversible inhibition

N-(Pent-4-enyl)cyclopropanamine (CAS 1023795-91-6 as hydrobromide; free base C₈H₁₅N, MW 125.21 g/mol) is an N-substituted cyclopropylamine featuring a pent-4-enyl side chain terminating in a monosubstituted alkene. The compound belongs to the broader class of mechanism-based, covalent inactivators of flavin-dependent amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B8587674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pent-4-enyl)cyclopropanamine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC=CCCCNC1CC1
InChIInChI=1S/C8H15N/c1-2-3-4-7-9-8-5-6-8/h2,8-9H,1,3-7H2
InChIKeyXDVGYDUUVLFHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pent-4-enyl)cyclopropanamine: Structural and Procurement Baseline for a Terminal-Alkene Cyclopropylamine Research Building Block


N-(Pent-4-enyl)cyclopropanamine (CAS 1023795-91-6 as hydrobromide; free base C₈H₁₅N, MW 125.21 g/mol) is an N-substituted cyclopropylamine featuring a pent-4-enyl side chain terminating in a monosubstituted alkene . The compound belongs to the broader class of mechanism-based, covalent inactivators of flavin-dependent amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A) [1]. However, no peer-reviewed bioactivity data exist for this specific compound. Its primary documented role is as a synthetic intermediate or fragment for medicinal chemistry campaigns targeting amine oxidase enzymes or for chemical biology probe development leveraging the terminal alkene as a functionalization handle.

Why N-(Pent-4-enyl)cyclopropanamine Cannot Be Interchanged with Common Cyclopropylamine Analogs in Research Procurement


Cyclopropylamine derivatives with different N-substituents are not functionally interchangeable because the N-alkyl/aryl group critically determines three pharmacologically and synthetically orthogonal parameters. First, the N-substituent governs reversible binding affinity (Kᵢ) to the target enzyme's active-site aromatic cage before mechanism-based inactivation occurs; hydrophobic and steric features within ~5.7 Å of the ionizable amine dictate selectivity between MAO-A, MAO-B, and LSD1 [1]. Second, the nature of the N-substituent influences the efficiency of the enzyme-catalyzed oxidation step that unmasks the cyclopropyl warhead for covalent flavin adduct formation [2]. Third, the terminal alkene of N-(pent-4-enyl)cyclopropanamine provides a biorthogonal synthetic handle—absent in saturated (pentyl), aromatic (benzyl), or acetylenic (propargyl) analogs—that enables downstream diversification via thiol-ene, metathesis, or hydroboration chemistry without perturbing the cyclopropylamine pharmacophore. Substituting with N-cyclopropylbenzylamine or tranylcypromine eliminates this orthogonal reactivity entirely.

N-(Pent-4-enyl)cyclopropanamine: Quantitative Differential Evidence for Research Procurement Decisions


Cyclopropylamine Scaffold Provides Irreversible, Mechanism-Based Inactivation Compared to Reversible Amine Oxidase Inhibitors

The cyclopropylamine scaffold confers irreversible, mechanism-based inactivation of MAO-A and MAO-B through enzyme-catalyzed one-electron oxidation of the cyclopropyl nitrogen, ring opening, and covalent adduct formation with the FAD cofactor. This is fundamentally distinct from reversible inhibitors that merely compete with substrate. For the prototypical cyclopropylamine tranylcypromine (trans-2-phenylcyclopropylamine), irreversible inactivation of purified human MAO-B proceeds with kᵢₙₐ꜀ₜ = 0.64 min⁻¹ and Kᵢ = 15 μM, yielding a specificity constant kᵢₙₐ꜀ₜ/Kᵢ = 0.043 min⁻¹ μM⁻¹ [1]. N-(Pent-4-enyl)cyclopropanamine has not been characterized for these parameters. However, its N-substituted cyclopropylamine scaffold is structurally analogous to N-cyclopropyl-α-methylbenzylamine, which Silverman and Hoffman demonstrated inactivates mitochondrial MAO with covalent attachment to the enzyme active site—a mechanism confirmed by radiolabeling studies showing retention of cyclopropyl-derived carbon atoms after exhaustive dialysis [2]. The irreversible nature of inhibition means that enzyme activity recovery requires de novo protein synthesis, a pharmacodynamic property not achievable with reversible inhibitors. Note: No direct experimental data for N-(pent-4-enyl)cyclopropanamine exist in the peer-reviewed literature; the above represents class-level inference.

Monoamine oxidase Mechanism-based inactivation Irreversible inhibition Cyclopropylamine pharmacophore

Terminal Alkene in N-(Pent-4-enyl)cyclopropanamine Enables Orthogonal Derivatization Routes Absent in Saturated or Aromatic Analogs

N-(Pent-4-enyl)cyclopropanamine contains a terminal monosubstituted alkene (pent-4-enyl chain) that is not present in N-cyclopropylbenzylamine, tranylcypromine, or N-propargyl analogs. This structural feature enables thiol-ene radical addition, olefin metathesis, hydroboration-oxidation, and epoxidation reactions that are orthogonal to the cyclopropylamine pharmacophore. Thiol-ene 'click' chemistry on terminal alkenes proceeds under mild photochemical or thermal initiation conditions and has been demonstrated on pentenoic acid derivatives with high functional group tolerance [1]. In contrast, N-cyclopropylbenzylamine and tranylcypromine contain no alkene functionality and are inert to these transformations, while N-propargyl analogs require Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions that may be incompatible with redox-sensitive cyclopropylamine moieties. The pent-4-enyl chain length (five methylene units) positions the alkene distal to the cyclopropylamine, minimizing steric interference with enzyme binding while maximizing accessibility for conjugation. Note: No published experimental data confirm successful derivatization of N-(pent-4-enyl)cyclopropanamine specifically; this differentiation is based on well-established alkene chemistry principles applied to the compound's structure.

Chemical biology Bioconjugation Click chemistry Building block diversification

N-Alkyl Substitution Pattern Differentiates LSD1 vs. MAO Selectivity Compared to 2-Aryl Cyclopropylamines

The position of substitution on the cyclopropylamine scaffold critically influences selectivity between LSD1 (KDM1A) and MAO isoforms. 2-Arylcyclopropylamines such as tranylcypromine (2-PCPA) inhibit both LSD1 (Kᵢ = 242 μM, kᵢₙₐ꜀ₜ = 0.0106 s⁻¹) and MAO-B (kᵢₙₐ꜀ₜ/Kᵢ only 16-fold higher for MAO-B vs. LSD1), resulting in poor selectivity [1]. In contrast, cis-2-alkoxy cyclopropylamines described by Malcomson et al. (2015) showed potent MAO-B inhibition (best compound IC₅₀ = 5 nM for MAO-B after 30 min preincubation) but no LSD1 inhibition, demonstrating that substitution pattern can completely ablate LSD1 activity [2]. N-Substituted cyclopropylamines (where the substituent is on the amine nitrogen rather than the cyclopropane ring) represent a distinct structural subclass. The 1968 SAR study by Mills et al. established that N-substituted cyclopropylamines inhibit kynuramine oxidation by rat liver mitochondrial MAO with potency varying over several orders of magnitude depending on the N-alkyl/aryl group, and that these compounds potentiate dopa effects in mice in vivo [3]. N-(Pent-4-enyl)cyclopropanamine, bearing an N-alkenyl substituent, occupies this structurally distinct N-substituted space that has been less extensively explored for LSD1 selectivity compared to 2-substituted analogs. However, no direct selectivity data for N-(pent-4-enyl)cyclopropanamine exist.

LSD1/KDM1A Epigenetics Selectivity Cyclopropylamine SAR

Molecular Weight and Lipophilicity Differentiate N-(Pent-4-enyl)cyclopropanamine from Higher-MW 1-Substituted Cyclopropylamine KDM1A Inhibitors

N-(Pent-4-enyl)cyclopropanamine (free base MW = 125.21 g/mol) is substantially smaller than the 1-substituted cyclopropylamine KDM1A inhibitors characterized by Vianello et al. (2014), which range from approximately 200–500 g/mol due to the presence of aryl substituents on the cyclopropane ring [1]. The most potent 1-substituted derivative in that series (compound 23) exhibited KDM1A IC₅₀ = 31 nM but had MW > 250 g/mol. In contrast, N-(pent-4-enyl)cyclopropanamine falls within fragment-like physicochemical space (MW < 250, rotatable bonds = 5, H-bond donors = 1, H-bond acceptors = 1), making it suitable for fragment-based drug discovery (FBDD) approaches where low MW and high ligand efficiency are prioritized. The cLogP of the free base is estimated at approximately 2.0–2.5 (based on the C₈H₁₅N structure), which is lower than typical 1-aryl cyclopropylamine inhibitors (cLogP typically > 3.0). No direct head-to-head comparison of ligand efficiency metrics exists, as the target compound lacks potency data.

Fragment-based drug discovery Lead-likeness Physicochemical properties Cyclopropylamine fragment

N-(Pent-4-enyl)cyclopropanamine: Evidence-Supported Application Scenarios for Research Procurement


Fragment-Based Chemical Probe Development for Flavin-Dependent Amine Oxidases

Given its low molecular weight (125.21 g/mol) and fragment-like physicochemical profile, N-(pent-4-enyl)cyclopropanamine is structurally suited as a starting fragment for developing irreversible chemical probes targeting MAO-A, MAO-B, or LSD1/KDM1A. The cyclopropylamine warhead provides mechanism-based covalent inactivation (as established for the scaffold class by Silverman et al. [1] and Malcomson et al. [2]), while the N-pent-4-enyl substituent offers vectors for fragment growth. Investigators should anticipate that the compound may lack potency as a standalone inhibitor—no IC₅₀ or Kᵢ data exist—and plan for iterative structure-guided optimization. Procurement for this purpose should prioritize high chemical purity (≥95%) to avoid confounding effects from impurities in sensitive enzymatic assays.

Biorthogonal Probe Synthesis via Terminal Alkene Functionalization

The terminal alkene of the pent-4-enyl side chain provides a biorthogonal handle absent in saturated, aromatic, or acetylenic cyclopropylamine analogs. This enables post-synthetic diversification via thiol-ene radical addition to install fluorophores, biotin, or photocrosslinking groups without modifying the cyclopropylamine pharmacophore [1]. This scenario is particularly relevant for chemical biology groups that require a single cyclopropylamine scaffold to generate multiple probe molecules (e.g., an affinity pulldown probe and a fluorescent imaging probe) from a common precursor. The distal positioning of the alkene (five methylene units from the cyclopropyl nitrogen) minimizes steric interference with enzyme active-site binding during subsequent biochemical characterization.

Structure-Activity Relationship (SAR) Expansion of N-Substituted Cyclopropylamine Series

The N-substituted cyclopropylamine SAR landscape, first systematically explored by Mills et al. in 1968 for MAO inhibition [1], remains underexplored compared to the extensively studied 2-arylcyclopropylamine series. N-(Pent-4-enyl)cyclopropanamine represents an N-alkenyl substitution pattern that bridges the gap between N-alkyl (saturated) and N-propargyl (acetylenic) analogs. Research groups investigating how alkenyl chain length, unsaturation position, and terminal functionalization affect MAO/LSD1 inhibitory potency and selectivity can use this compound as a key comparator in systematic SAR campaigns. The 1968 study provides a methodological framework for evaluating such compounds using in vitro kynuramine oxidation assays and in vivo dopa potentiation in mice [1].

Synthetic Methodology Development for Cyclopropylamine-Alkene [3+2] Annulation Chemistry

N-Aryl cyclopropylamines have been demonstrated to undergo iron(II)-catalyzed radical [3+2] cyclization with alkenes to yield polyfunctionalized cyclopentylamine scaffolds [1]. N-(Pent-4-enyl)cyclopropanamine, bearing an intramolecular terminal alkene, represents a potential substrate for intramolecular [3+2] annulation to generate bicyclic cyclopentylamine products that are valuable intermediates for alkaloid synthesis. This application scenario is supported by the broader literature on donor-acceptor aminocyclopropane annulation chemistry [2], though no published examples using N-(pent-4-enyl)cyclopropanamine specifically exist as of the search date.

Quote Request

Request a Quote for N-(pent-4-enyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.